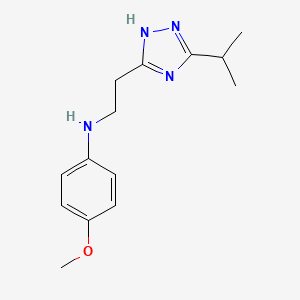
N-(2-(5-Isopropyl-1H-1,2,4-triazol-3-yl)ethyl)-4-methoxyaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(5-Isopropyl-1H-1,2,4-triazol-3-yl)ethyl)-4-methoxyaniline is a complex organic compound that features a triazole ring, an isopropyl group, and a methoxyaniline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5-Isopropyl-1H-1,2,4-triazol-3-yl)ethyl)-4-methoxyaniline typically involves multiple steps. One common approach is to start with the preparation of 5-isopropyl-1H-1,2,4-triazole, which can be synthesized from commercially available starting materials through a series of reactions including cyclization and alkylation. The triazole intermediate is then reacted with 2-bromoethylamine to form the ethyl-triazole derivative. Finally, this intermediate is coupled with 4-methoxyaniline under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-(5-Isopropyl-1H-1,2,4-triazol-3-yl)ethyl)-4-methoxyaniline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or halogenated compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield quinone derivatives, while reduction of a nitro group can produce an amine.
Wissenschaftliche Forschungsanwendungen
N-(2-(5-Isopropyl-1H-1,2,4-triazol-3-yl)ethyl)-4-methoxyaniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of N-(2-(5-Isopropyl-1H-1,2,4-triazol-3-yl)ethyl)-4-methoxyaniline involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the methoxyaniline moiety can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Isopropyl-1H-1,2,4-triazol-3-amine: Shares the triazole core but lacks the ethyl and methoxyaniline groups.
1H-1,2,4-Triazole: The parent compound of the triazole family, simpler in structure.
4-Methoxyaniline: Contains the methoxyaniline moiety but lacks the triazole ring.
Uniqueness
N-(2-(5-Isopropyl-1H-1,2,4-triazol-3-yl)ethyl)-4-methoxyaniline is unique due to the combination of the triazole ring, isopropyl group, and methoxyaniline moiety. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs.
Eigenschaften
Molekularformel |
C14H20N4O |
|---|---|
Molekulargewicht |
260.33 g/mol |
IUPAC-Name |
4-methoxy-N-[2-(3-propan-2-yl-1H-1,2,4-triazol-5-yl)ethyl]aniline |
InChI |
InChI=1S/C14H20N4O/c1-10(2)14-16-13(17-18-14)8-9-15-11-4-6-12(19-3)7-5-11/h4-7,10,15H,8-9H2,1-3H3,(H,16,17,18) |
InChI-Schlüssel |
SDJFIRQVTCXQER-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=NNC(=N1)CCNC2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


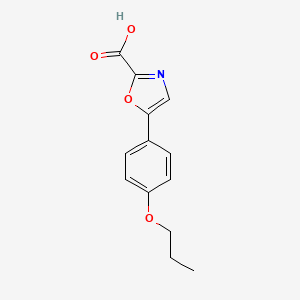

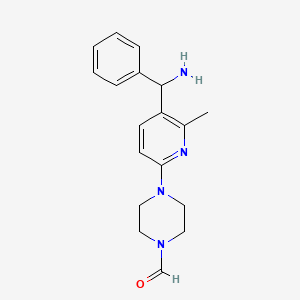
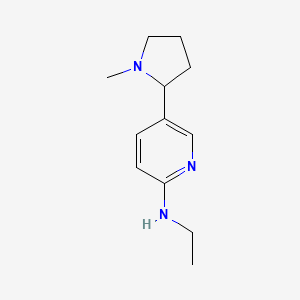
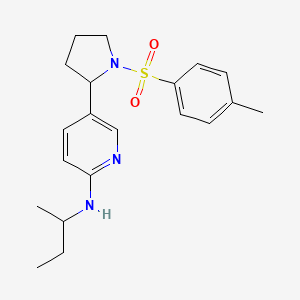
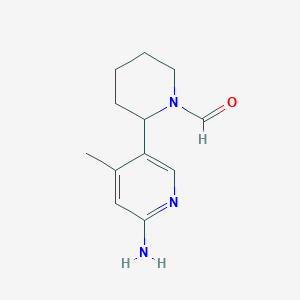

![(8BR,9aS)-tert-butyl 4-oxo-9,9a-dihydro-1H-benzo[e]cyclopropa[c]indole-2(4H)-carboxylate](/img/structure/B11803262.png)
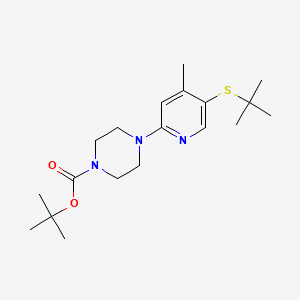
![6-Ethyl-2-(4-methoxyphenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B11803280.png)

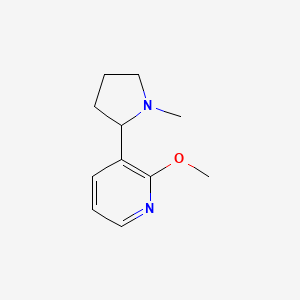
![2-(2-Fluorobenzyl)-8-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B11803298.png)

